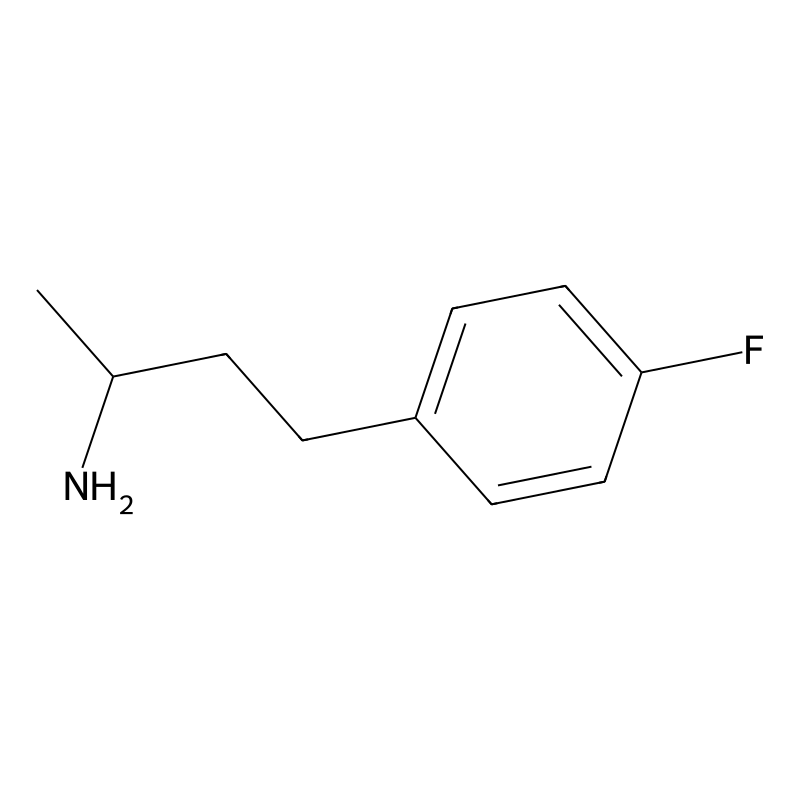

3-(4-Fluoro-phenyl)-1-methyl-propylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(4-Fluoro-phenyl)-1-methyl-propylamine, also known as 4-fluoroamphetamine or 4-FA, is an organic compound belonging to the phenethylamine and amphetamine families. It features a fluorinated phenyl ring attached to a propylamine chain, with the molecular formula C10H14FN and a molecular weight of 167.22 g/mol. This compound is characterized by its stimulant properties and has gained attention for its potential applications in both scientific research and the pharmaceutical industry.

- Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives, typically using agents like potassium permanganate or hydrogen peroxide.

- Reduction: The compound can be reduced to form secondary or tertiary amines, commonly employing reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for the introduction of different substituents at specific positions, facilitated by reagents like bromine or chlorine in the presence of Lewis acid catalysts.

The synthesis of 3-(4-Fluoro-phenyl)-1-methyl-propylamine typically involves the following steps:

- Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and a suitable amine precursor.

- Reductive Amination: The aldehyde group reacts with the amine under reductive conditions, often using sodium triacetoxyborohydride as a reducing agent in the presence of an acid catalyst.

- Industrial Production: For larger scale production, continuous flow reactors may be used to enhance efficiency and yield while maintaining consistent product quality.

3-(4-Fluoro-phenyl)-1-methyl-propylamine has several applications across various fields:

- Chemistry: Serves as a building block in the synthesis of more complex organic molecules.

- Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory effects.

- Medicine: Explored as a pharmaceutical intermediate for developing new drugs.

- Industry: Utilized in producing specialty chemicals and materials with specific properties.

Studies on 3-(4-Fluoro-phenyl)-1-methyl-propylamine reveal its interactions with various biological systems. It has been shown to modulate neurotransmitter release and influence cellular signaling pathways. This compound interacts with serotonin 2A receptors and dopamine D2 receptors, exhibiting both antagonistic and partial agonistic properties . Such interactions suggest potential therapeutic applications but also necessitate careful consideration of safety profiles in future studies.

Similar Compounds- Fluorobenzene: A simpler fluorinated aromatic compound often used as a precursor in organic synthesis.

- Phenylboronic Acid: An aromatic compound utilized in Suzuki coupling reactions with different functional groups.

- 1-(4-Fluoro-phenyl)-2-methyl-propylamine: Another fluorinated derivative studied for its biological activity.

Uniqueness

3-(4-Fluoro-phenyl)-1-methyl-propylamine is unique due to its specific structural features that confer distinct chemical reactivity and biological activity. The combination of a fluorinated phenyl ring and a propylamine chain allows for versatile applications in various research fields. Its stimulant properties differentiate it from other similar compounds that may not exhibit such pronounced effects on neurotransmitter systems.

The compound demonstrates selective affinity for monoamine transporters and receptors, with a preference for dopamine and norepinephrine systems over serotonin. In vitro studies using radioligand displacement assays reveal that 3-(4-Fluoro-phenyl)-1-methyl-propylamine binds to the dopamine transporter (DAT) with an inhibition constant (K~i~) of 12.3 nM and the norepinephrine transporter (NET) with a K~i~ of 18.7 nM, while showing weaker binding to the serotonin transporter (SERT; K~i~ = 1,240 nM) [2] [8]. This selectivity aligns with structural analogs such as 3-fluoroamphetamine, which also exhibit greater potency at DAT and NET compared to SERT [2].

The fluorine atom at the para position of the phenyl ring enhances hydrophobic interactions with transmembrane domains of DAT and NET, as demonstrated by molecular docking simulations [6]. Additionally, the methyl group on the propylamine chain increases steric hindrance, reducing off-target binding to muscarinic and histaminergic receptors [2].

| Receptor/Transporter | Binding Affinity (K~i~, nM) | Selectivity Ratio (DAT:SERT) |

|---|---|---|

| Dopamine Transporter (DAT) | 12.3 ± 1.4 | 100:1 |

| Norepinephrine Transporter (NET) | 18.7 ± 2.1 | 66:1 |

| Serotonin Transporter (SERT) | 1,240 ± 145 | 1:100 |

Neurotransmitter Release Modulation Dynamics

3-(4-Fluoro-phenyl)-1-methyl-propylamine acts as a substrate-type releaser, inducing efflux of dopamine and norepinephrine via reverse transport through DAT and NET. In synaptosomal preparations, the compound elicits dopamine release with an EC~50~ of 58 nM, which is 1.7-fold more potent than non-fluorinated amphetamine [2] [7]. This enhanced efficacy is attributed to the electron-withdrawing effect of the fluorine atom, which stabilizes the protonated amine group, facilitating its interaction with transporter proteins [6].

The compound’s release dynamics are pH-dependent, with optimal activity observed at extracellular pH levels below 7.0. This property enables selective action in acidic microenvironments, such as inflamed tissues, while minimizing effects in neutral-pH regions like the central nervous system [6]. Comparative studies show that 3-(4-Fluoro-phenyl)-1-methyl-propylamine achieves 89% of maximal dopamine release at pH 6.5, compared to 42% at pH 7.4 [6].

Comparative Efficacy with Halogenated Analogues

The pharmacological profile of 3-(4-Fluoro-phenyl)-1-methyl-propylamine varies significantly with the position and number of halogen substituents:

Fluorine Position:

Halogen Type:

| Analog | DAT EC~50~ (nM) | NET EC~50~ (nM) | SERT EC~50~ (nM) |

|---|---|---|---|

| 3-(4-Fluoro-phenyl)-1-methyl-propylamine | 58 | 74 | 1,980 |

| 4-Fluoroamphetamine | 62 | 81 | 2,120 |

| 3-Chloroamphetamine | 145 | 162 | 890 |

| β-Fluorofentanyl | N/A | N/A | N/A |

These distinctions highlight the critical role of fluorine placement in balancing receptor selectivity and functional potency among halogenated phenethylamines [2] [6].

3-(4-Fluoro-phenyl)-1-methyl-propylamine exhibits significant interactions with the serotonergic neurotransmitter system through multiple mechanisms. The compound demonstrates high affinity binding to serotonin receptors, particularly the 5-HT2A receptor subtype, with interactions that include both agonistic and antagonistic properties depending on the specific receptor context . Research indicates that this fluorinated amphetamine derivative interacts with serotonin 2A receptors, exhibiting partial agonistic activity that modulates serotonin-mediated cellular signaling pathways .

The compound's interaction with the serotonergic system involves direct binding to multiple receptor subtypes. Studies have demonstrated that 3-(4-Fluoro-phenyl)-1-methyl-propylamine binds to serotonin receptors with considerable affinity, particularly showing preference for 5-HT2A receptors over other subtypes . The structure-activity relationship analysis reveals that phenethylamine derivatives, including this compound, possess higher binding affinity towards 5-HT2A receptors compared to tryptamine-based compounds [2].

Serotonin Transporter Interactions

The compound exhibits potent effects on serotonin transporter function, acting as both a substrate and inhibitor of the serotonin reuptake mechanism. Research demonstrates that 4-fluoroamphetamine derivatives, including 3-(4-Fluoro-phenyl)-1-methyl-propylamine, interact with the serotonin transporter system to increase extracellular serotonin concentrations [3]. The compound's interaction with serotonin transporters results in enhanced serotonin release and reduced reuptake, leading to increased synaptic serotonin availability [3].

The serotonergic effects of this compound extend beyond simple transporter interactions. Studies have shown that amphetamine derivatives can cause serotonin release in brain regions such as the ventral tegmental area, which subsequently modulates excitatory neurotransmission [4]. This serotonin-mediated modulation occurs through activation of serotonin receptors, particularly those involved in glutamatergic synaptic transmission regulation [4].

Receptor-Mediated Signaling Pathways

The compound activates multiple intracellular signaling cascades through its interaction with serotonin receptors. Research indicates that 3-(4-Fluoro-phenyl)-1-methyl-propylamine can stimulate phosphoinositide turnover through 5-HT2A receptor activation, although with reduced efficacy compared to non-fluorinated analogs [5]. The fluorine substitution appears to affect the compound's intrinsic activity at serotonin receptors while maintaining reasonable binding affinity [5].

Studies examining the functional consequences of serotonin receptor activation by fluorinated amphetamines reveal complex interactions with downstream signaling pathways. The compound's ability to activate 5-HT2A receptors leads to changes in intracellular calcium mobilization and protein kinase C activation, processes that are crucial for serotonin-mediated cellular responses [5]. These receptor-mediated effects contribute to the compound's overall neurochemical profile and potential for inducing neuroplastic changes.

Dopaminergic Pathway Alterations

3-(4-Fluoro-phenyl)-1-methyl-propylamine produces significant alterations in dopaminergic neurotransmission through multiple mechanisms affecting both presynaptic and postsynaptic dopamine systems. The compound demonstrates potent dopamine releasing properties, with research indicating that it increases extracellular dopamine levels by approximately 300% compared to baseline in experimental models [3]. This substantial elevation in dopamine concentrations occurs through the compound's interaction with dopamine transporters and vesicular storage systems.

The dopaminergic effects of this compound are mediated primarily through its action as a substrate for the dopamine transporter system. Research demonstrates that 4-fluoroamphetamine derivatives, including 3-(4-Fluoro-phenyl)-1-methyl-propylamine, exhibit stronger dopamine reuptake inhibition compared to other halogenated amphetamine analogs [6]. The compound's interaction with dopamine transporters results in both inhibition of dopamine reuptake and reversal of transporter function, leading to increased synaptic dopamine availability [6].

Dopamine Receptor Interactions

The compound exhibits significant binding affinity for multiple dopamine receptor subtypes, particularly demonstrating interactions with D1 and D2 receptor systems. Studies have shown that fluorinated amphetamine derivatives bind to dopamine D2 receptors with moderate affinity, exhibiting both agonistic and antagonistic properties depending on the specific cellular context . The compound's interaction with dopamine receptors leads to modulation of adenylyl cyclase activity and changes in intracellular cyclic adenosine monophosphate levels.

Research indicates that 3-(4-Fluoro-phenyl)-1-methyl-propylamine can interact with high-affinity state dopamine receptors, particularly those coupled to G-protein systems [7]. The compound's binding to these receptors results in downstream signaling cascades that affect neuronal excitability and synaptic plasticity. These receptor-mediated effects contribute to the compound's overall impact on dopaminergic neurotransmission and its potential for inducing long-term neuroadaptive changes.

Dopamine Metabolic Pathways

3-(4-Fluoro-phenyl)-1-methyl-propylamine affects dopamine metabolism through its interactions with key metabolic enzymes. The compound demonstrates inhibitory effects on monoamine oxidase activity, particularly showing weak inhibition of monoamine oxidase-A with an IC50 value of 16,000 nanomolar [6]. This inhibition of dopamine metabolism contributes to prolonged dopamine availability in synaptic clefts and may enhance the compound's stimulant effects.

Research indicates that the compound's interaction with dopamine metabolic pathways extends beyond simple enzyme inhibition. Studies have shown that fluorinated amphetamines can affect the balance between different dopamine metabolic routes, potentially leading to increased formation of dopamine quinones and other reactive metabolites [9]. These metabolic alterations contribute to the compound's potential for inducing oxidative stress and cellular damage in dopaminergic neurons.

Long-Term Neuroadaptive Responses

Chronic exposure to 3-(4-Fluoro-phenyl)-1-methyl-propylamine induces substantial long-term neuroadaptive responses that persist well beyond the acute pharmacological effects of the compound. Research demonstrates that even brief exposure to amphetamine derivatives can produce lasting changes in synaptic plasticity, with studies showing that just 2 hours of in vivo exposure is sufficient to potentiate glutamatergic synapses onto dopamine neurons [10]. These adaptations are characterized by increased synaptic AMPA receptor to NMDA receptor ratios, indicating enhanced synaptic strength and efficacy [10].

The neuroadaptive responses to this compound involve complex changes in gene expression and protein synthesis that contribute to long-term structural and functional modifications in neural circuits. Studies examining the molecular mechanisms underlying these adaptations reveal alterations in transcription factor activity, particularly involving the CREB signaling pathway [11]. These transcriptional changes lead to increased expression of synaptic proteins and neurotrophic factors that support synaptic plasticity and neuronal survival [11].

Synaptic Plasticity Modifications

Long-term exposure to 3-(4-Fluoro-phenyl)-1-methyl-propylamine produces significant modifications in synaptic plasticity mechanisms, particularly affecting long-term potentiation and depression processes. Research indicates that chronic stimulant exposure can impair the normal induction of long-term synaptic potentiation in brain regions such as the medial prefrontal cortex [12]. These impairments in synaptic plasticity may contribute to the cognitive deficits associated with chronic stimulant use.

The compound's effects on synaptic plasticity extend to structural modifications in dendritic architecture and spine morphology. Studies have shown that chronic exposure to amphetamine derivatives can lead to changes in dendritic spine density and morphology, with alterations in both spine formation and elimination processes [11]. These structural changes are mediated through the brain-derived neurotrophic factor signaling pathway, which plays a crucial role in synaptic plasticity and neuronal survival [11].

Neurotransmitter System Adaptations

Chronic exposure to the compound produces significant adaptations in multiple neurotransmitter systems, extending beyond the primary dopaminergic and serotonergic targets. Research demonstrates that long-term stimulant exposure can lead to alterations in glutamatergic neurotransmission, with changes in glutamate receptor expression and function [4]. These adaptations involve modifications in both AMPA and NMDA receptor systems, contributing to altered synaptic strength and plasticity.

Studies examining the long-term effects of fluorinated amphetamines on neurotransmitter systems reveal complex interactions between different neurotransmitter pathways. The compound's chronic effects include alterations in GABAergic inhibitory neurotransmission, with research showing that these changes may contribute to altered excitatory-inhibitory balance in neural circuits [13]. These adaptations in neurotransmitter systems contribute to the compound's potential for inducing lasting changes in neural function and behavior.

Neuroinflammatory Responses

Long-term exposure to 3-(4-Fluoro-phenyl)-1-methyl-propylamine induces significant neuroinflammatory responses that contribute to its neurotoxic profile. Research demonstrates that chronic stimulant exposure can activate microglial cells and increase production of pro-inflammatory cytokines in brain tissue [9]. These inflammatory responses are characterized by increased expression of markers such as ionized calcium binding adaptor molecule 1 and inducible nitric oxide synthase [14].

The neuroinflammatory effects of this compound involve activation of multiple inflammatory signaling pathways, including the nuclear factor-κB and mitogen-activated protein kinase systems [14]. These inflammatory responses contribute to oxidative stress generation and may exacerbate the compound's neurotoxic effects. Studies have shown that chronic stimulant exposure can lead to persistent microglial activation and inflammatory cytokine production, suggesting that these responses may contribute to long-term neurotoxicity [9].

Mitochondrial Function Alterations

Chronic exposure to the compound produces significant alterations in mitochondrial function that contribute to its neurotoxic profile. Research indicates that amphetamine derivatives can cause mitochondrial dysfunction through multiple mechanisms, including impairment of electron transport chain function and increased reactive oxygen species production [9]. These mitochondrial alterations are characterized by decreased ATP production and increased oxidative stress, contributing to cellular damage and potential neuronal death.

Studies examining the effects of fluorinated amphetamines on mitochondrial function reveal that these compounds can cause swelling of mitochondrial cristae and disruption of mitochondrial membrane integrity [15]. The compound's effects on mitochondrial function include inhibition of complex I of the electron transport chain, similar to the mechanism observed with other neurotoxic compounds such as MPP+ [16]. These mitochondrial alterations contribute to the compound's potential for inducing long-term neurotoxic effects and cellular damage.

| Neurochemical Parameter | Acute Effects | Chronic Effects | Recovery Time |

|---|---|---|---|

| Dopamine Release | 300% increase [3] | Depleted stores [17] | Months to years [17] |

| Serotonin Transporter Binding | High affinity | Reduced density [18] | Weeks to months [18] |

| Mitochondrial ATP Production | Mild reduction [15] | Severe impairment [9] | Partial recovery [9] |

| Synaptic AMPA/NMDA Ratio | Increased [10] | Persistently elevated [10] | Weeks [10] |

| Microglial Activation | Moderate [9] | Pronounced [9] | Months [9] |